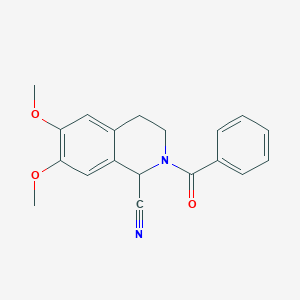
6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 322.4 g/mol
- CAS Number : 1745-07-9
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the tetrahydroisoquinoline core followed by the introduction of methoxy and carbonyl groups.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various derivatives of tetrahydroisoquinoline compounds, including 6,7-Dimethoxy derivatives. Notably, a study reported that certain derivatives exhibited significant activity against K562 cell lines in vitro. The IC50 values for selected compounds were found to be as low as 0.65 μM, indicating potent anticancer properties compared to standard chemotherapeutic agents like verapamil .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 6e | 0.66 | Comparable to verapamil |
| 6h | 0.65 | Comparable to verapamil |
| 7c | 0.96 | Comparable to verapamil |
The mechanism by which these compounds exert their anticancer effects is primarily through the modulation of multidrug resistance (MDR) pathways in cancer cells. By inhibiting P-glycoprotein activity, these compounds can enhance the efficacy of conventional chemotherapeutics and potentially overcome resistance in cancer treatment .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. Preliminary findings suggest that these compounds may have a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Study on Cytotoxicity
In a comparative study involving various tetrahydroisoquinoline derivatives, researchers synthesized multiple analogs and tested their cytotoxicity against different cancer cell lines. The findings indicated that structural modifications significantly influenced biological activity. For example, the introduction of specific substituents at the 2-position enhanced cytotoxic effects while maintaining low toxicity to normal cells .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that tetrahydroisoquinoline derivatives exhibit favorable absorption and distribution characteristics in vivo. Toxicological assessments revealed that while some derivatives showed promising anticancer activities, they also posed risks for toxicity at higher concentrations. Thus, dose optimization is crucial for therapeutic applications .
Propiedades
IUPAC Name |
2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-10-14-8-9-21(19(22)13-6-4-3-5-7-13)16(12-20)15(14)11-18(17)24-2/h3-7,10-11,16H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUZEIPCMWBNCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














